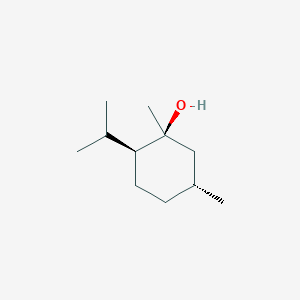
(1S,2S,5R)-1,5-Dimethyl-2-isopropylcyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S,5R)-1,5-Dimethyl-2-isopropylcyclohexanol is a chiral compound that belongs to the family of terpenoids. It is commonly known as menthol and is widely used in the pharmaceutical, food, and cosmetic industries. Menthol is a colorless, crystalline substance with a minty odor and taste. It is widely used as a flavoring agent in chewing gums, candies, and other food products. Menthol is also used in various pharmaceutical products such as throat lozenges, cough syrups, and topical analgesics.
Mechanism Of Action
Menthol acts on the TRPM8 receptor, which is a cold receptor found in the skin and mucous membranes. Menthol activates the TRPM8 receptor, which leads to the sensation of cold and cooling effect. Menthol also acts on the kappa-opioid receptor, which is responsible for its analgesic effect.
Biochemical And Physiological Effects
Menthol has been found to possess various biochemical and physiological effects. It has been found to increase the blood flow to the skin and mucous membranes, which leads to a cooling and soothing effect. Menthol has also been found to possess antioxidant properties, which help in reducing oxidative stress. Menthol has been found to possess anti-inflammatory properties, which help in reducing inflammation. Menthol has also been found to possess antibacterial and antifungal properties, which help in preventing infections.
Advantages And Limitations For Lab Experiments
Menthol has several advantages and limitations for lab experiments. It is readily available and easy to synthesize. It is also relatively inexpensive. Menthol is widely used in various pharmaceutical products, which makes it a popular compound for research. However, menthol has a low solubility in water, which can make it difficult to work with in aqueous solutions. Menthol can also be volatile, which can lead to loss of compound during experiments.
Future Directions
There are several future directions for research on menthol. One of the future directions is to study the effects of menthol on various diseases such as arthritis, asthma, and cancer. Another future direction is to study the effects of menthol on the nervous system and its potential use in treating neurological disorders. Additionally, research can be conducted to study the effects of menthol on the immune system and its potential use in preventing infections.
Synthesis Methods
Menthol can be synthesized by several methods. The most common method is the hydrogenation of thymol or p-cymene. Thymol is a natural compound found in thyme oil, and p-cymene is a natural compound found in cumin oil. The hydrogenation of thymol or p-cymene is carried out in the presence of a catalyst such as palladium on carbon or Raney nickel. The reaction produces menthol as the major product along with other minor products.
Scientific Research Applications
Menthol has been extensively studied for its various pharmacological properties. It has been found to possess analgesic, anti-inflammatory, and antispasmodic properties. Menthol has also been found to possess antibacterial and antifungal properties. Menthol is widely used in various pharmaceutical products for its cooling and soothing effect. It is also used in topical analgesics for its pain-relieving properties.
properties
CAS RN |
184178-98-1 |
|---|---|
Product Name |
(1S,2S,5R)-1,5-Dimethyl-2-isopropylcyclohexanol |
Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
(1S,2S,5R)-1,5-dimethyl-2-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C11H22O/c1-8(2)10-6-5-9(3)7-11(10,4)12/h8-10,12H,5-7H2,1-4H3/t9-,10+,11+/m1/s1 |
InChI Key |
DTSZTPPMUGNHKT-VWYCJHECSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@](C1)(C)O)C(C)C |
SMILES |
CC1CCC(C(C1)(C)O)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)(C)O)C(C)C |
synonyms |
Cyclohexanol,1,5-dimethyl-2-(1-methylethyl)-,(1S,2S,5R)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



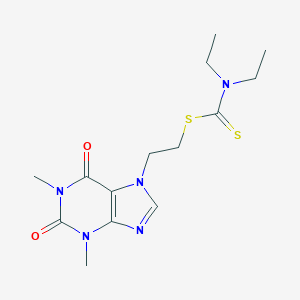
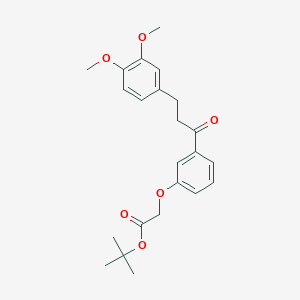
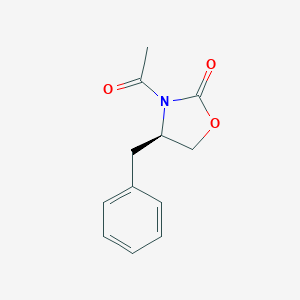
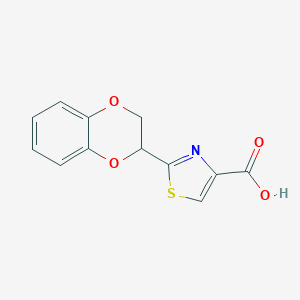
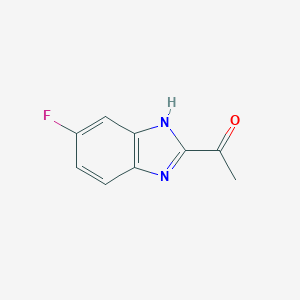

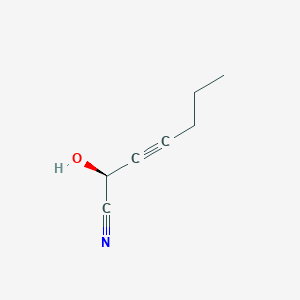
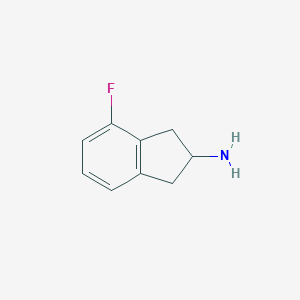
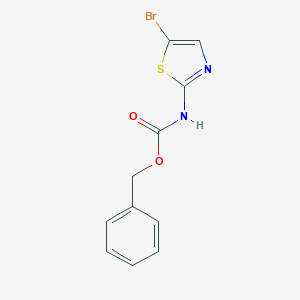


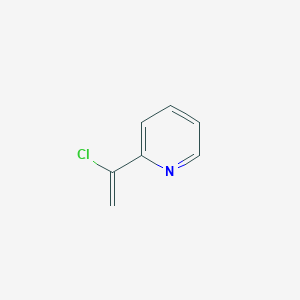
![2-[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-thiophene-5-carboxaldehyde](/img/structure/B68731.png)
